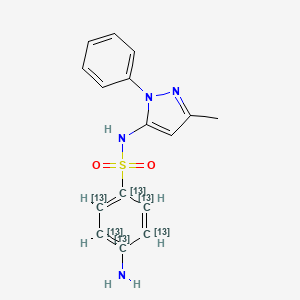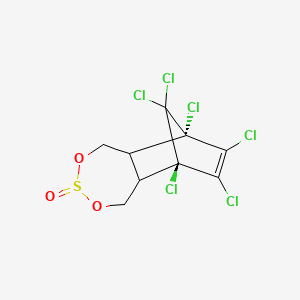
Dicyano-cobyrinic acid heptamethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyano-cobyrinic acid heptamethylester is a derivative of cobyrinic acid, which is a key intermediate in the biosynthesis of vitamin B12. This compound is characterized by the presence of two cyanide groups and seven methyl ester groups attached to the cobyrinic acid framework. It is known for its stability and is often used in various chemical and biological studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyano-cobyrinic acid heptamethylester can be synthesized through the partial esterification of cobyrinic acid. The process involves the reaction of cobyrinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the heptamethylester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification and cyanation reactions. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicyano-cobyrinic acid heptamethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cobalt.
Reduction: Reduction reactions can convert the cobalt center to lower oxidation states.
Substitution: The cyanide groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and platinum/hydrogen are frequently used reducing agents.
Substitution: Ligands such as chloride or acetate can replace cyanide groups in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include various cobalt complexes with different ligands, which can be characterized by their distinct electronic absorption spectra .
Scientific Research Applications
Dicyano-cobyrinic acid heptamethylester has several scientific research applications:
Biology: The compound serves as a model for studying the structure and function of vitamin B12 and its derivatives.
Medicine: Research on this compound contributes to understanding the role of vitamin B12 in human health and the development of vitamin B12 analogs for therapeutic use.
Mechanism of Action
The mechanism of action of dicyano-cobyrinic acid heptamethylester involves its ability to undergo redox reactions, which are crucial for its catalytic activity. The cobalt center in the compound can switch between different oxidation states, facilitating various chemical transformations. The cyanide groups play a significant role in stabilizing the cobalt center and influencing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Hydroxocobalamin: Another form of vitamin B12, where the cyanide group is replaced by a hydroxyl group.
Methylcobalamin: A derivative of vitamin B12 with a methyl group instead of cyanide.
Uniqueness
Dicyano-cobyrinic acid heptamethylester is unique due to its high degree of esterification and the presence of two cyanide groups. These features confer stability and distinct reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C54H73CoN6O14 |
|---|---|
Molecular Weight |
1089.1 g/mol |
IUPAC Name |
cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide |
InChI |
InChI=1S/C52H73N4O14.2CN.Co/c1-28-43-31(17-20-37(58)65-10)48(3,4)35(54-43)25-34-30(16-19-36(57)64-9)50(6,26-41(62)69-14)46(53-34)29(2)44-32(18-21-38(59)66-11)51(7,27-42(63)70-15)52(8,56-44)47-33(24-40(61)68-13)49(5,45(28)55-47)23-22-39(60)67-12;2*1-2;/h25,30-33,47H,16-24,26-27H2,1-15H3;;;/q3*-1;+3/t30-,31-,32-,33+,47-,49-,50+,51+,52+;;;/m1.../s1 |
InChI Key |
CILATQLZRKEZLB-NTQATXMTSA-N |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC)/C)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC.[C-]#N.[C-]#N.[Co+3] |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC)C)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC.[C-]#N.[C-]#N.[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)

